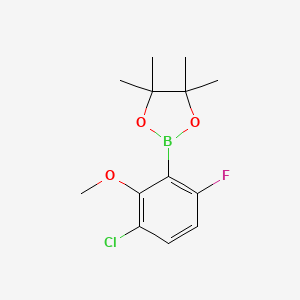

3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester

Vue d'ensemble

Description

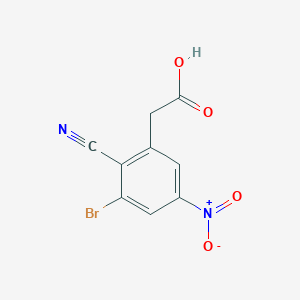

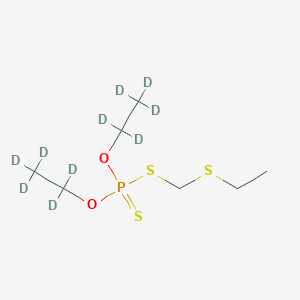

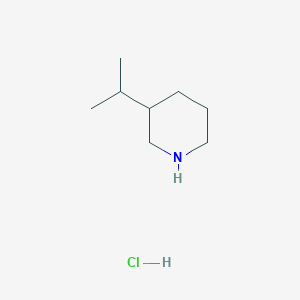

“3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1628684-12-7. Its IUPAC name is 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom, forming a boronic ester. The boron atom is also connected to a phenyl ring, which is substituted with a chlorine atom, a fluorine atom, and a methoxy group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.54 . It is a solid at room temperature and should be stored at temperatures between 2-8°C . The compound is relatively stable, but like other boronic esters, it may be susceptible to hydrolysis, particularly at physiological pH .Applications De Recherche Scientifique

Fluoride Ion Sensing

Organoboron compounds, including phenylboronic acid pinacol esters, have been studied for their ability to act as Lewis acid receptors of fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them useful in the development of fluoride-selective sensors. The selectivity and response mechanisms of these sensors are influenced by the stability of the B-O bond and the equilibrium concentration of the primary anion in the membrane, which can lead to Nernstian or super-Nernstian responses (Jańczyk et al., 2012).

Building Blocks for Synthesis

The catalytic transformation of fluoroarenes into arylboronic acid pinacol esters, via C-F bond activation and transmetalation with bis(pinacolato)diboron, has been reported. This method allows for the conversion of various partially fluorinated arenes into their corresponding boronate esters, highlighting the role of these compounds as versatile intermediates in organic synthesis (Zhou et al., 2016).

Polymer Synthesis

Phenylboronic acid pinacol esters have been utilized in the synthesis of hyperbranched polymers. For instance, a hyperbranched polythiophene with a nearly 100% degree of branching was prepared using a catalyst-transfer Suzuki–Miyaura coupling reaction, demonstrating the utility of these esters in constructing complex polymeric architectures (Segawa et al., 2013).

C-F Bond Functionalization

Efficient methods have been developed for the synthesis of arylboronic acid pinacol esters via palladium- or iron-catalyzed cross-coupling reactions of aryl fluorides. These methods are compatible with a wide range of functional groups, offering a straightforward approach to the defluoroborylation of fluoroarenes and the subsequent creation of complex organic molecules (Zhao et al., 2018).

H2O2-Responsive Polymers

The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization demonstrates another innovative use of phenylboronic acid pinacol esters. These polymers degrade in response to H2O2, highlighting their potential as materials for controlled release and other responsive applications (Cui et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boron atom in the compound transfers its attached organic group to a metal, such as palladium . This results in the formation of a new carbon-metal bond, enabling the subsequent formation of a carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and the production of various organic compounds . The downstream effects include the synthesis of complex organic structures from simpler precursors .

Pharmacokinetics

They can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones . It’s also worth noting that the compound can participate in reactions like protodeboronation, leading to transformations such as formal anti-Markovnikov alkene hydromethylation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Orientations Futures

The future directions for this compound could involve its use in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Additionally, the compound’s role in the Suzuki–Miyaura coupling reaction makes it a valuable building block in organic synthesis .

Propriétés

IUPAC Name |

2-(3-chloro-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVJSXDOVBDXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B1460491.png)

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)